1-Dodecyl-5-phenyl-1H-imidazole
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Overview
Description
1-Dodecyl-5-phenyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound features a dodecyl (12-carbon alkyl chain) and a phenyl group attached to the imidazole ring, making it a unique and versatile molecule with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Dodecyl-5-phenyl-1H-imidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the reaction of 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction temperatures are crucial factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Dodecyl-5-phenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides are commonly employed.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Imidazolines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-Dodecyl-5-phenyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the formulation of specialty chemicals, surfactants, and corrosion inhibitors
Mechanism of Action
The mechanism of action of 1-Dodecyl-5-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the production of essential components in microbial cell membranes, leading to cell lysis and death. It may also interact with enzymes and proteins, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
- 1-Dodecyl-1H-imidazole
- 1-Phenyl-1H-imidazole
- 2-Phenyl-1H-imidazole
Comparison: 1-Dodecyl-5-phenyl-1H-imidazole is unique due to the presence of both a long alkyl chain and a phenyl group, which impart distinct physicochemical properties. Compared to 1-Dodecyl-1H-imidazole, it has an additional phenyl group that enhances its aromaticity and potential interactions with biological targets. Compared to 1-Phenyl-1H-imidazole, the dodecyl chain increases its hydrophobicity and potential use in surfactant applications .
Properties
CAS No. |
85899-63-4 |
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Molecular Formula |
C21H32N2 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
1-dodecyl-5-phenylimidazole |
InChI |
InChI=1S/C21H32N2/c1-2-3-4-5-6-7-8-9-10-14-17-23-19-22-18-21(23)20-15-12-11-13-16-20/h11-13,15-16,18-19H,2-10,14,17H2,1H3 |
InChI Key |
RFBPKQUXMFBJMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1C=NC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
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